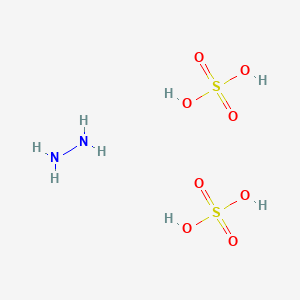

Hydrazine, sulfate (1:2)

Übersicht

Beschreibung

Hydrazine sulfate, more properly hydrazinium hydrogensulfate, is a salt of the cation hydrazinium and the anion bisulfate (hydrogensulfate), with the formula N2H6SO4 or more properly [N2H5]+[HSO4]− . It is a white, water-soluble solid at room temperature . Hydrazine sulfate has a number of uses in chemical laboratories and in the chemical industry, including analytical chemistry and the synthesis of organic compounds .

Synthesis Analysis

The compound can be prepared by treating an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4) . There are also other effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases .Molecular Structure Analysis

The molecular formula of Hydrazine sulfate is [N2H5]+[HSO4]− . The molecular weight is 130.12 g·mol −1 .Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical and Chemical Properties Analysis

Hydrazine sulfate is a colourless crystal or white powder . It has a density of 1.37 g/cm3 . It has a melting point of 254°C and decomposes upon boiling . It is soluble in water, with a solubility of 30 g/L at 20°C .Wissenschaftliche Forschungsanwendungen

1. Battery Recycling

Hydrazine sulfate is effectively used as a reducing agent in the acid leaching process for recycling spent lithium-ion batteries. It has demonstrated high efficiency in extracting valuable metals like lithium, nickel, cobalt, and manganese from these batteries under optimized conditions, showing potential for sustainable recycling practices in the battery industry (Y. Jian et al., 2020).

2. Hydrothermal Synthesis

Hydrazine sulfate plays a role in the hydrothermal synthesis of transition metal sulfates. This method results in compounds with unique magnetic properties, useful for various industrial and scientific applications. The synthesized compounds exhibit distinct structural and magnetic characteristics, which are key in understanding magnetostructural correlations (L. Jia et al., 2011).

3. Detection and Analysis

Several studies focus on developing methods for detecting hydrazine using hydrazine sulfate, due to its toxic nature and widespread industrial use. This includes the creation of fluorescent probes for sensitive and selective detection in various environments, including biological systems. These probes facilitate rapid, low-limit detection of hydrazine, critical for environmental safety and health monitoring (Jiangli Fan et al., 2012).

4. Electrochemical Analysis

Hydrazine and its derivatives, including hydrazine sulfate, are analyzed using electrochemical methods. This approach is crucial due to their recognition as carcinogenic and hepatotoxic agents. The use of N4 macrocyclic complexes in this analysis offers advantages like cost-effectiveness and adaptability for field analyses (F. Damos et al., 2016).

5. Environmental Applications

The use of hydrazine sulfate is explored for environmental applications, such as the treatment of electroplating effluents. This involves reducing chromium from wastewater, demonstrating its potential in waste treatment and pollution control. The process is effective and maintains a low salt content in treated wastewater, offering a sustainable solution for industrial wastewater management (Y. Anikin et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.2H2O4S/c1-2;2*1-5(2,3)4/h1-2H2;2*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLANGHMVGCSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591523 | |

| Record name | Sulfuric acid--hydrazine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115865-84-4 | |

| Record name | Sulfuric acid--hydrazine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

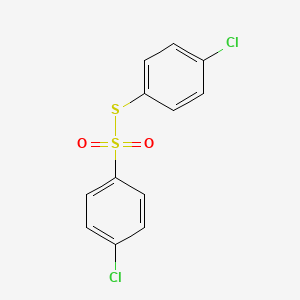

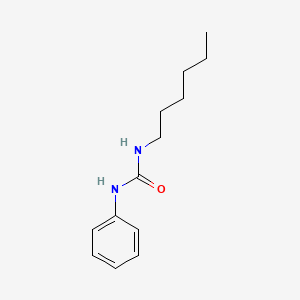

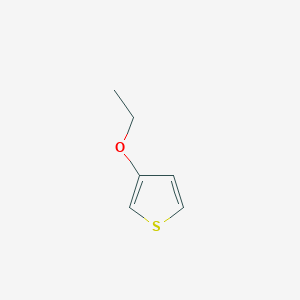

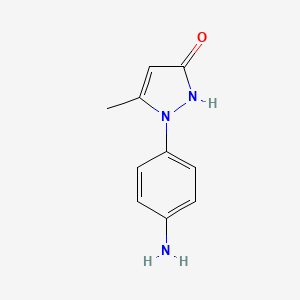

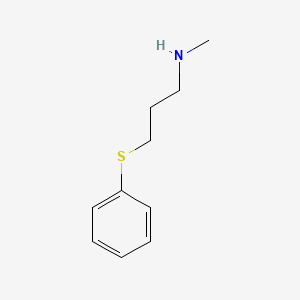

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid](/img/structure/B3045804.png)

![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B3045817.png)